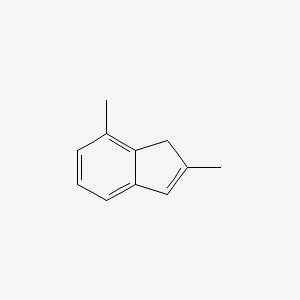

1H-Indene, 2,7-dimethyl-

CAS No.: 161138-50-7

Cat. No.: VC20583918

Molecular Formula: C11H12

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 161138-50-7 |

|---|---|

| Molecular Formula | C11H12 |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | 2,7-dimethyl-1H-indene |

| Standard InChI | InChI=1S/C11H12/c1-8-6-10-5-3-4-9(2)11(10)7-8/h3-6H,7H2,1-2H3 |

| Standard InChI Key | FFDXCNXZMJJGDE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=CC=CC(=C2C1)C |

Introduction

Chemical Identity and Structural Considerations

Nomenclature and Isomerism

The systematic name 1H-indene, 2,7-dimethyl- specifies methyl groups at positions 2 and 7 of the indene framework. Positional numbering assigns the bridgehead carbon as position 1, with the five-membered ring comprising positions 1–3 and the benzene ring positions 4–7 . This contrasts with the more extensively studied 4,7-dimethyl isomer, where substituents occupy para positions on the aromatic ring .

Table 1: Comparative Structural Attributes of Indene Derivatives

Spectroscopic Characterization

While direct data for the 2,7-dimethyl isomer remains absent, analogous compounds provide predictive insights:

-

¹H NMR: Expected signals include aromatic protons (δ 6.8–7.2 ppm), methyl groups on the five-membered ring (δ 1.2–1.8 ppm), and bridgehead hydrogens (δ 2.5–3.0 ppm) .

-

IR Spectroscopy: C-H stretching vibrations for aromatic (≈3050 cm⁻¹) and aliphatic methyl groups (≈2950 cm⁻¹) would dominate .

Synthesis and Reactivity

Synthetic Pathways

-

Friedel-Crafts alkylation of indene with methyl halides, though this typically favors para substitution on the benzene ring .

-

Diels-Alder cyclization of substituted styrenes, which could theoretically orient methyl groups at the 2 and 7 positions under kinetic control .

Reactivity Profile

The compound’s behavior likely mirrors other alkylindenes:

-

Electrophilic substitution preferentially occurs at the electron-rich benzene ring (positions 4 and 7) .

-

Hydrogenation would saturate the cyclopentene double bond, yielding 2,7-dimethylindane .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for 4,7-dimethyl-1H-indene reveals:

Table 2: Phase Change Data for 4,7-Dimethyl-1H-indene

| Parameter | Value |

|---|---|

| Melting point | Not reported |

| Boiling point | 226.6°C |

| Flash point | 84.6°C |

| Refractive index | 1.549 |

Applications and Industrial Relevance

Economic and Regulatory Aspects

For the 4,7-dimethyl isomer:

Research Challenges and Future Directions

Knowledge Gaps

-

Synthetic accessibility: No confirmed methods for 2,7-dimethyl isomer synthesis.

-

Spectroscopic data: Absence of NMR/IR/MS references complicates identification.

Proposed Studies

-

Computational modeling to predict stability and reactivity relative to 4,7-dimethyl isomer.

-

Development of regioselective alkylation strategies to target the 2-position.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume